![molecular formula C18H15BrClN5O3 B450585 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide](/img/structure/B450585.png)
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed coupling reactions, and the employment of efficient purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a solvent like DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like copper powder and KOtBu can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution could result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is unique due to its combination of bromine, chlorine, and pyrazole moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H15BrClN5O3 |
|---|---|
Molekulargewicht |
464.7g/mol |
IUPAC-Name |
N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrClN5O3/c1-10(23-24-18(27)16-13(20)9-21-25(16)2)11-3-5-12(6-4-11)22-17(26)14-7-8-15(19)28-14/h3-9H,1-2H3,(H,22,26)(H,24,27)/b23-10+ |
InChI-Schlüssel |
CRQCRLRUZREYKY-AUEPDCJTSA-N |
SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Isomerische SMILES |
C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Kanonische SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


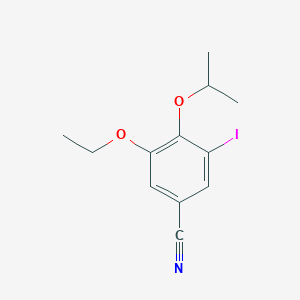
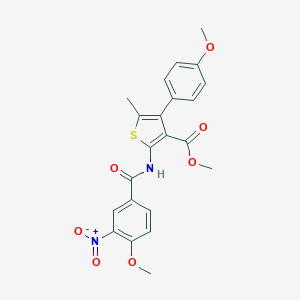
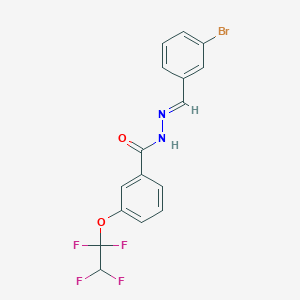
![[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE](/img/structure/B450507.png)
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
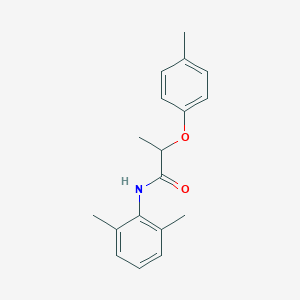
![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
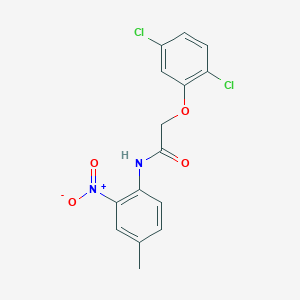
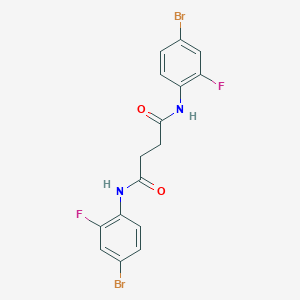
![Methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450520.png)
![Ethyl 4-(4-isobutylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450522.png)
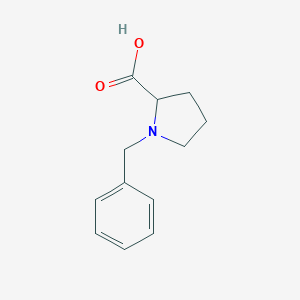
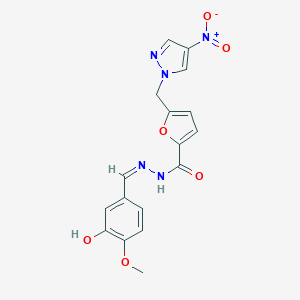
![{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B450526.png)
